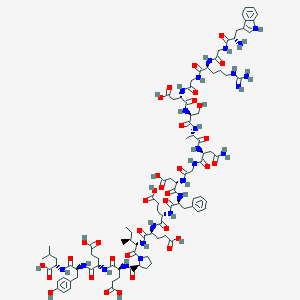
Tributyltin chloride
Overview
Description
Tributyltin chloride is an organotin compound with the chemical formula (C₄H₉)₃SnCl. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Tributyltin chloride (TBT) is recognized as an endocrine-disrupting chemical (EDC). Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating a range of reproductive, developmental, and metabolic pathways at the organism level .
Mode of Action
TBT’s mode of action is primarily through its interaction with RXR and PPARγ. This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level . It is also suggested that TBT activates the PPARγ/RXR complex through binding of the RXR domain .
Biochemical Pathways
TBT’s interaction with RXR and PPARγ triggers a cascade of events affecting various biochemical pathways. This includes altering reproductive, developmental, and metabolic pathways . The exact biochemical pathways affected by TBT are still under investigation.
Pharmacokinetics
It is known that tbt compounds have a low water solubility and high fat solubility, tending to absorb more readily to organic matter in soils or sediment . This suggests that TBT may have significant bioavailability and potential for bioaccumulation.
Result of Action
The interaction of TBT with RXR and PPARγ leads to alterations in reproductive, developmental, and metabolic pathways. This can result in endocrine-type responses, such as obesity and reproductive abnormalities . In addition, TBT has been shown to induce apoptosis in certain cell types .
Action Environment
TBT is a persistent organic pollutant, especially hazardous to marine ecosystems . It was used as a biocide in anti-fouling paints applied to the hulls of oceangoing vessels . TBT-induced responses are known to occur at very low concentrations for molluscs, and more recently, this has also been observed in fish species . The environmental persistence of TBT and its impact on various species highlight the influence of environmental factors on its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The role of Chlorotributylstannane in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is diverse, ranging from binding to modulation of activity
Cellular Effects
Chlorotributylstannane has been observed to influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Chlorotributylstannane exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of Chlorotributylstannane involves its interactions at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorotributylstannane can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Chlorotributylstannane can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Chlorotributylstannane is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Chlorotributylstannane is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Chlorotributylstannane and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Tributyltin chloride is typically prepared through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows: [ 3 (C₄H₉)₄Sn + SnCl₄ \rightarrow 4 (C₄H₉)₃SnCl ] This reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods often involve vacuum drying and washing to achieve high purity .
Chemical Reactions Analysis
Tributyltin chloride undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes to form tributyltin oxide.
Substitution Reactions: It can react with fluorinated alkyl, aryl, or vinyl halides using zinc or cadmium catalysts via Barbier-type reactions.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions with acid chlorides to form various organic compounds.
Scientific Research Applications
Tributyltin chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated stannanes and other organotin compounds.
Medicine: It is used in the preparation of medical intermediates and as a catalyst in polymerization reactions.
Industry: It is employed in the production of antifouling agents, algicides, and bactericides.
Comparison with Similar Compounds
Tributyltin chloride is part of a broader class of organotin compounds, which include:
Tributyltin oxide: Commonly used in marine paints as an antifouling agent.
Tributyltin hydride: Used in organic synthesis for reduction reactions.
Tributyltin acetate: Employed in various industrial applications.
This compound is unique due to its specific interactions with nuclear receptors and its widespread use in both industrial and research settings.
Properties
IUPAC Name |
tributylstannanylium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-22-9 | |
| Record name | Tributyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?
A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []
Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?
A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]
Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?
A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []
Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)









![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)

